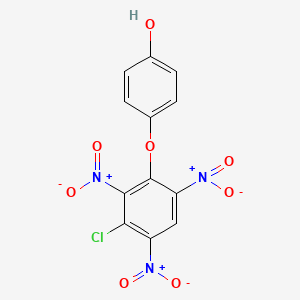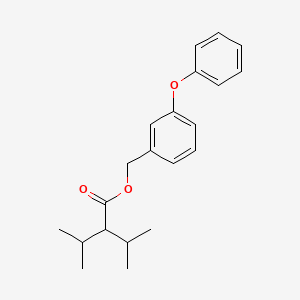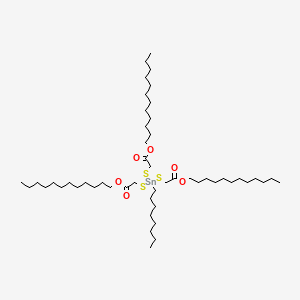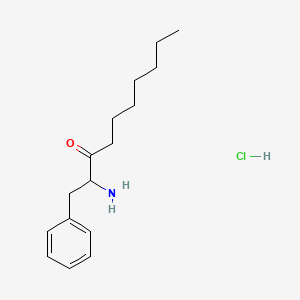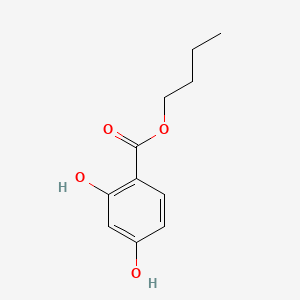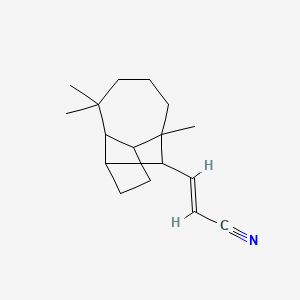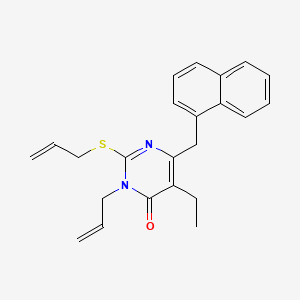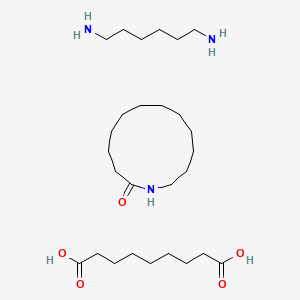![molecular formula C28H38O2 B12687438 6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] CAS No. 93892-45-6](/img/structure/B12687438.png)
6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is a synthetic organic compound with the molecular formula C28H38O2 It is characterized by the presence of two cyclopentyl groups and a methylpropylidene bridge connecting two cresol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] typically involves the condensation of 4-cyclopentyl-M-cresol with 2-methylpropylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with different substituents.
Bisphenol F: Another bisphenol compound with distinct properties.
Bisphenol S: Known for its use as a substitute for Bisphenol A.
Uniqueness
6,6’-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol] is unique due to its specific structural features, such as the cyclopentyl groups and the methylpropylidene bridge. These features confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
93892-45-6 |
|---|---|
Molecular Formula |
C28H38O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-cyclopentyl-2-[1-(5-cyclopentyl-2-hydroxy-4-methylphenyl)-2-methylpropyl]-5-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-15-22(18(3)13-26(24)29)20-9-5-6-10-20)25-16-23(19(4)14-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
InChI Key |
FNKPWXLHDCAGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCC2)C(C3=C(C=C(C(=C3)C4CCCC4)C)O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
